2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
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Overview
Description
2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a complex organic compound that features a unique structure combining pyrrolo[2,3-d]pyrimidine and tetrahydroquinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, the piperidine ring, and the tetrahydroquinazoline structure. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share the pyrrolo[2,3-d]pyrimidine core and exhibit similar biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These include various substituted derivatives with potential therapeutic applications.
Uniqueness
What sets 2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C25H27N7O |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]anilino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H27N7O/c33-24-19-8-1-2-9-21(19)30-25(31-24)29-18-7-3-5-16(13-18)17-6-4-12-32(14-17)23-20-10-11-26-22(20)27-15-28-23/h3,5,7,10-11,13,15,17H,1-2,4,6,8-9,12,14H2,(H,26,27,28)(H2,29,30,31,33) |
InChI Key |
OJOMAJYFKOEKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC=CC(=C3)C4CCCN(C4)C5=NC=NC6=C5C=CN6 |
Origin of Product |
United States |
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